molecular formula B3H4N3S2 B14204884 CID 71406819 CAS No. 847930-97-6

CID 71406819

Cat. No.: B14204884
CAS No.: 847930-97-6
M. Wt: 142.6 g/mol
InChI Key: KTVANHVGURCPSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CID 71406819, also known by its chemical name 2-(4-(4-(2-(2,6-dichlorophenylamino)-2-oxoethyl)phenyl)piperazin-1-yl)-N-(2,6-dimethylphenyl)acetamide, is a compound of significant interest in various scientific fields. This compound is characterized by its complex structure, which includes multiple aromatic rings and functional groups that contribute to its unique chemical properties.

Preparation Methods

The synthesis of CID 71406819 involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:

    Formation of the dichlorophenyl intermediate: This step involves the reaction of 2,6-dichloroaniline with appropriate reagents to form the dichlorophenyl intermediate.

    Coupling with piperazine: The intermediate is then reacted with piperazine to form the piperazine derivative.

    Acylation: The final step involves the acylation of the piperazine derivative with 2,6-dimethylphenylacetyl chloride to yield this compound.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of specific catalysts and reaction conditions to increase yield and purity.

Chemical Reactions Analysis

CID 71406819 undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.

    Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

CID 71406819 has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: This compound is studied for its potential biological activities, including its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: this compound is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of CID 71406819 involves its interaction with specific molecular targets. It is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

CID 71406819 can be compared with other similar compounds, such as:

    2-(4-(4-(2-(2,6-dichlorophenylamino)-2-oxoethyl)phenyl)piperazin-1-yl)-N-(2,6-dimethylphenyl)acetamide: This compound shares a similar core structure but may have different substituents, leading to variations in its chemical and biological properties.

    2-(4-(4-(2-(2,6-dichlorophenylamino)-2-oxoethyl)phenyl)piperazin-1-yl)-N-(2,6-dimethylphenyl)acetamide: Another closely related compound with slight modifications in its structure.

The uniqueness of this compound lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

847930-97-6

Molecular Formula

B3H4N3S2

Molecular Weight

142.6 g/mol

InChI

InChI=1S/B3H4N3S2/c7-3-4-1-6(8)2-5-3/h4-5,7-8H

InChI Key

KTVANHVGURCPSH-UHFFFAOYSA-N

Canonical SMILES

[B]1NB(N[B]N1S)S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.